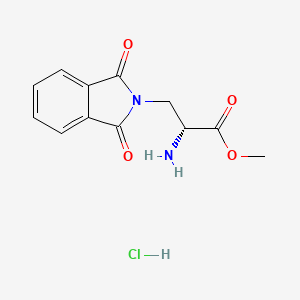
(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride (CAS: 185825-29-0) is a compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2O4 |
| Molar Mass | 284.7 g/mol |
| Boiling Point | 400.5 ± 35.0 °C (Predicted) |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.05 ± 0.33 (Predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The isoindole structure facilitates π-π interactions and hydrogen bonding, which can modulate enzyme activities or receptor functions.
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds with higher selectivity towards cancerous cells showed minimal effects on non-cancerous cells like HEK-293 .
2. Enzyme Inhibition
The compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). HDACs play a critical role in regulating gene expression and are implicated in cancer progression . The structure of this compound suggests it could serve as a scaffold for developing potent HDAC inhibitors.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties through its ability to inhibit specific pathways involved in neurodegeneration . The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.
Study on Antiproliferative Activity
In a detailed investigation, a series of synthesized compounds based on the structure of (R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester were tested for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the isoindole ring significantly influenced the compounds' efficacy against HCT-116 cells .
Mechanistic Insights into HDAC Inhibition
A study focused on the docking and binding assays revealed that certain structural features of the compound enhance its binding affinity to HDAC enzymes. The findings suggested that specific substitutions on the isoindole moiety could lead to increased selectivity and potency against HDAC isoforms .
特性
IUPAC Name |
methyl (2R)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.ClH/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16;/h2-5,9H,6,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISKJHWIUXKLAD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














